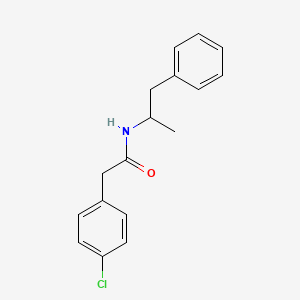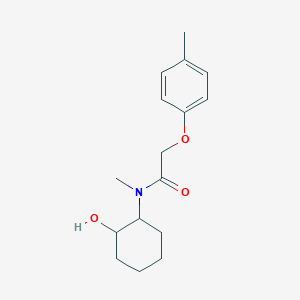![molecular formula C20H27N5 B5429060 N-benzyl-5-(2,7-diazaspiro[4.5]dec-7-ylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5429060.png)
N-benzyl-5-(2,7-diazaspiro[4.5]dec-7-ylmethyl)-2-pyrimidinamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5-(2,7-diazaspiro[4.5]dec-7-ylmethyl)-2-pyrimidinamine dihydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-benzyl-5-(2,7-diazaspiro[4.5]dec-7-ylmethyl)-2-pyrimidinamine dihydrochloride involves the inhibition of DNA synthesis and cell proliferation in cancer cells. It also inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the normal functioning of cells. It also reduces the production of reactive oxygen species, which are known to cause oxidative damage to cells. Moreover, it has been shown to reduce the levels of inflammatory markers in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-benzyl-5-(2,7-diazaspiro[4.5]dec-7-ylmethyl)-2-pyrimidinamine dihydrochloride in lab experiments is its potent antitumor activity against various cancer cell lines. It is also relatively easy to synthesize and has low toxicity levels. However, one of the limitations is that it has not been extensively studied in vivo, and its long-term effects are not yet known.
Orientations Futures
There are several future directions for the research on N-benzyl-5-(2,7-diazaspiro[4.5]dec-7-ylmethyl)-2-pyrimidinamine dihydrochloride. One of the potential applications is in the development of novel anticancer drugs. It can also be investigated for its potential use in the treatment of inflammatory diseases. Moreover, its mechanism of action can be further elucidated using advanced molecular and cellular techniques. Additionally, its pharmacokinetic and pharmacodynamic properties can be studied to determine its suitability for clinical use.
Méthodes De Synthèse
The synthesis of N-benzyl-5-(2,7-diazaspiro[4.5]dec-7-ylmethyl)-2-pyrimidinamine dihydrochloride involves the reaction between 2-pyrimidinamine and 2,7-diazaspiro[4.5]dec-7-ylmethyl chloride in the presence of benzylamine and dihydrochloride salt. The reaction is usually carried out under mild conditions and yields a white crystalline powder.
Applications De Recherche Scientifique
N-benzyl-5-(2,7-diazaspiro[4.5]dec-7-ylmethyl)-2-pyrimidinamine dihydrochloride has been investigated for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, it has been shown to possess anti-inflammatory properties and can be used as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-benzyl-5-(2,7-diazaspiro[4.5]decan-7-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5/c1-2-5-17(6-3-1)11-22-19-23-12-18(13-24-19)14-25-10-4-7-20(16-25)8-9-21-15-20/h1-3,5-6,12-13,21H,4,7-11,14-16H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRUVRKARZRJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CN(C1)CC3=CN=C(N=C3)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5428984.png)


![[5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5428999.png)

![4-methoxy-3-methyl-N-[4-(1-piperidinyl)benzyl]benzamide](/img/structure/B5429011.png)
![3-{[(2-fluoro-5-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5429019.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B5429026.png)
![N-[3-(3,9-diazaspiro[5.5]undec-3-ylcarbonyl)-2-methylphenyl]-2-furamide hydrochloride](/img/structure/B5429034.png)


![3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5429054.png)
![N-(3-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5429065.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5429071.png)